Ubrogepant - 1374248-77-7

Ubrogepant

Catalog Number: EVT-242411
CAS Number: 1374248-77-7
Molecular Formula: C29H26F3N5O3
Molecular Weight: 549.5542
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ubrogepant is a small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the "gepant" family of drugs. [, ] In scientific research, ubrogepant is used primarily as a tool to investigate the role of CGRP signaling pathways, particularly in migraine pathophysiology. [] It is also used to assess potential drug-drug interactions. []

Molecular Structure Analysis

Although specific molecular structure details were not found in the provided papers, ubrogepant is characterized as a dihydroquinazolinone group derivative. [] Research indicates structural modifications distinguish it from other CGRP receptor antagonists like telcagepant and MK-3207, making it less prone to forming reactive metabolites. []

Mechanism of Action

Ubrogepant exerts its effect by competitively binding to the CGRP receptor, thereby preventing the binding of CGRP. [] CGRP is a neuropeptide implicated in the pathogenesis of migraine. [, , , , , ] By blocking CGRP receptors, ubrogepant disrupts CGRP-mediated signaling, potentially alleviating migraine symptoms. [, , , , ] Studies have demonstrated its effectiveness in blocking CGRP-induced vasodilation, a hallmark of migraine. []

Applications
  • Investigating the role of CGRP in migraine: Ubrogepant is utilized in preclinical models to explore the role of CGRP in migraine and other pain conditions. [] This research helps understand the mechanisms underlying migraine pathophysiology. []
  • Evaluating drug-drug interactions: Studies have assessed potential interactions between ubrogepant and other commonly used medications, such as acetaminophen, nonsteroidal anti-inflammatory drugs (NSAIDs), esomeprazole magnesium, and oral contraceptives. [, , ] This research provides valuable information for clinical practice regarding safe and effective drug combinations. []
  • Assessing hepatic safety: Ubrogepant's potential for hepatotoxicity has been investigated using in vitro and in vivo models, demonstrating a lower likelihood of liver injury compared to earlier CGRP receptor antagonists. [, ]
  • Studying the effects of CYP3A4 and P-gp modulation: Research has explored how CYP3A4 inhibitors and inducers, as well as P-gp modulators, impact ubrogepant's pharmacokinetics. [] This information is crucial for understanding drug metabolism and potential interactions. []
  • Investigating cardiovascular safety: Studies have examined the impact of ubrogepant on cardiac repolarization, confirming its safety profile in terms of cardiac effects. []

Olcegepant

Compound Description: Olcegepant is a first-generation, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. It was investigated as a potential treatment for migraine but was ultimately discontinued due to challenges with its pharmacokinetic properties, specifically its short half-life. []

Relevance: Olcegepant is structurally related to Ubrogepant and served as a predecessor in the development of CGRP receptor antagonists for migraine treatment. Ubrogepant, a second-generation gepant, exhibits improved pharmacokinetic properties, including a longer half-life, compared to Olcegepant. []

Telcagepant

Compound Description: Telcagepant is a first-generation, small-molecule CGRP receptor antagonist initially investigated for the acute treatment of migraine. It was withdrawn from clinical development due to concerns about drug-induced liver injury observed during clinical trials. []

MK-3207

Compound Description: MK-3207 is a first-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist previously investigated as a potential treatment for migraine. Similar to Telcagepant, MK-3207 was discontinued from further development due to concerns regarding drug-induced liver injury. []

Rimegepant

Compound Description: Rimegepant is a second-generation, orally bioavailable, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine in adults. [, , ]

Relevance: Rimegepant is structurally related to Ubrogepant and shares the same mechanism of action as a CGRP antagonist. Both are considered second-generation gepants and offer an alternative treatment option for individuals who cannot tolerate triptans or prefer an oral medication. [, , ]

Atogepant

Compound Description: Atogepant is a second-generation, orally administered, small-molecule CGRP receptor antagonist being developed for both the acute and preventive treatment of migraine. []

Lasmiditan

Compound Description: Lasmiditan is a novel, selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine with or without aura in adults. [, ]

Relevance: While not structurally related to Ubrogepant, Lasmiditan serves as a relevant comparator in clinical trials evaluating the efficacy and safety of acute migraine treatments. Unlike Ubrogepant, Lasmiditan acts on the serotonin 5-HT1F receptor and does not directly target the CGRP pathway. [, ]

Sumatriptan

Compound Description: Sumatriptan is a triptan medication commonly used for the acute treatment of migraine. It acts as a serotonin 5-HT1B/1D receptor agonist, leading to vasoconstriction and inhibition of trigeminal nerve activation. []

Relevance: While structurally different from Ubrogepant, Sumatriptan serves as a comparator in preclinical models and clinical trials assessing the efficacy of Ubrogepant for migraine. Preclinical studies suggest that, unlike Sumatriptan, repeated Ubrogepant administration does not induce latent sensitization, a phenomenon implicated in medication overuse headache. [] Additionally, Ubrogepant offers a treatment alternative for individuals who cannot tolerate or have contraindications to triptans like Sumatriptan. []

Properties

CAS Number

1374248-77-7

Product Name

Ubrogepant

IUPAC Name

(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide

Molecular Formula

C29H26F3N5O3

Molecular Weight

549.5542

InChI

InChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1

InChI Key

DDOOFTLHJSMHLN-ZQHRPCGSSA-N

SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

MK-1602; MK 1602; MK1602

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.